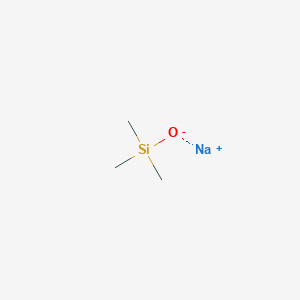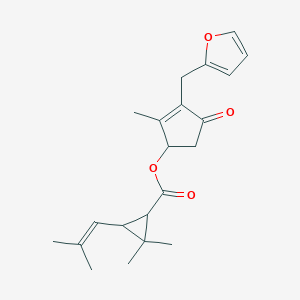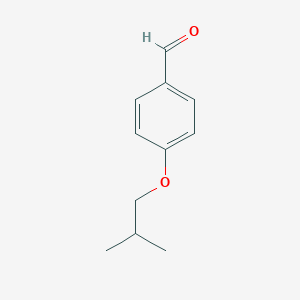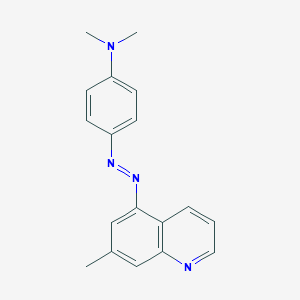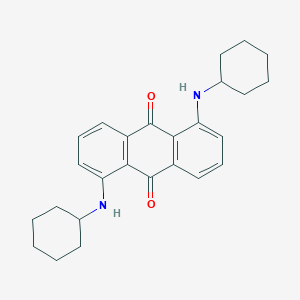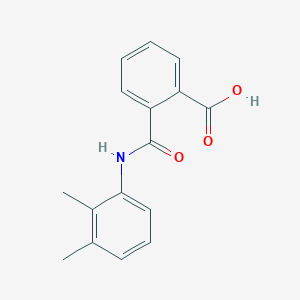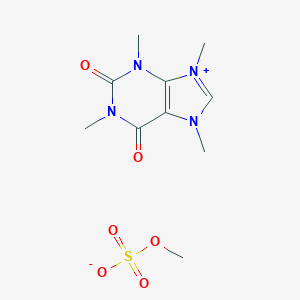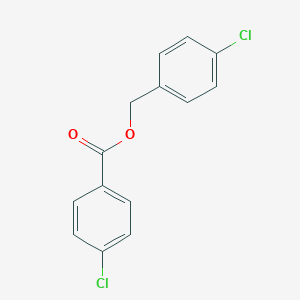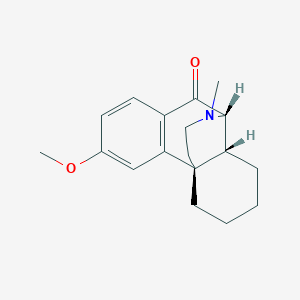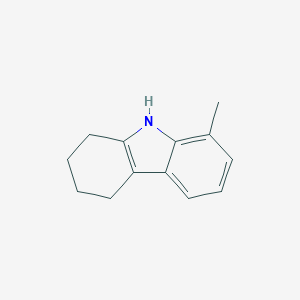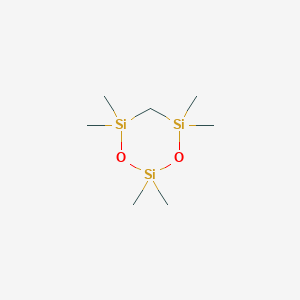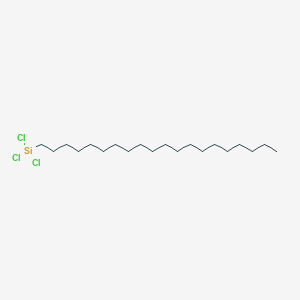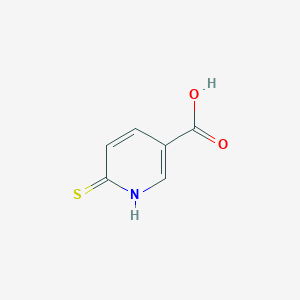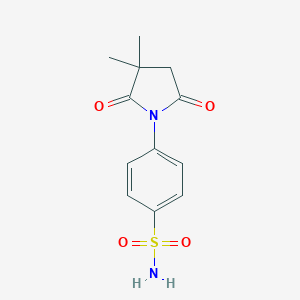
4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide: is an organic compound with a molecular formula of C12H14N2O4S It is characterized by the presence of a succinimide core with a 2,2-dimethyl substitution and a p-sulfamoylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide typically involves the reaction of succinimide with 2,2-dimethylpropanoic acid and p-sulfamoylphenylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. Post-reaction, the product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The succinimide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted succinimide derivatives.
科学的研究の応用
4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their function. The succinimide ring can interact with enzymes, altering their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Ethosuximide: Another succinimide derivative used as an anticonvulsant.
Methsuximide: Similar to ethosuximide but with different pharmacokinetic properties.
Phensuximide: Another anticonvulsant with a different substitution pattern on the succinimide ring.
Uniqueness: 4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-sulfamoylphenyl group enhances its potential for protein interactions, making it a valuable compound for medicinal chemistry research.
特性
CAS番号 |
17100-84-4 |
|---|---|
分子式 |
C12H14N2O4S |
分子量 |
282.32 g/mol |
IUPAC名 |
4-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N2O4S/c1-12(2)7-10(15)14(11(12)16)8-3-5-9(6-4-8)19(13,17)18/h3-6H,7H2,1-2H3,(H2,13,17,18) |
InChIキー |
GEODNDNCGLASJM-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
正規SMILES |
CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
Key on ui other cas no. |
17100-84-4 |
同義語 |
4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


